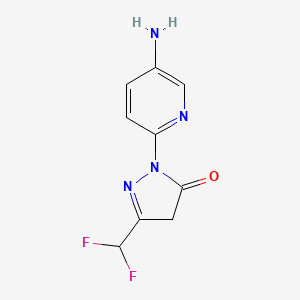

1-(5-aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

CAS No.: 1340218-96-3

Cat. No.: VC3411333

Molecular Formula: C9H8F2N4O

Molecular Weight: 226.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1340218-96-3 |

|---|---|

| Molecular Formula | C9H8F2N4O |

| Molecular Weight | 226.18 g/mol |

| IUPAC Name | 2-(5-aminopyridin-2-yl)-5-(difluoromethyl)-4H-pyrazol-3-one |

| Standard InChI | InChI=1S/C9H8F2N4O/c10-9(11)6-3-8(16)15(14-6)7-2-1-5(12)4-13-7/h1-2,4,9H,3,12H2 |

| Standard InChI Key | DBGQTMXKFQAOEA-UHFFFAOYSA-N |

| SMILES | C1C(=NN(C1=O)C2=NC=C(C=C2)N)C(F)F |

| Canonical SMILES | C1C(=NN(C1=O)C2=NC=C(C=C2)N)C(F)F |

Introduction

Chemical Structure and Identification

1-(5-aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one contains a five-membered pyrazolone ring connected to an aminopyridine group. The compound features several key functional groups, including the amino substituent on the pyridine ring, the difluoromethyl group, and the carbonyl moiety within the pyrazolone structure.

Chemical Identifiers and Nomenclature

The compound is formally identified through various chemical notation systems and identifiers, providing standardized methods for its representation in chemical databases and literature.

| Parameter | Value |

|---|---|

| Common Name | 1-(5-aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one |

| Alternative Name | 2-(5-aminopyridin-2-yl)-5-(difluoromethyl)-4H-pyrazol-3-one |

| Molecular Formula | C₉H₈F₂N₄O |

| Molecular Weight | 226.18 g/mol |

| SMILES Notation | C1C(=NN(C1=O)C2=NC=C(C=C2)N)C(F)F |

| InChI | InChI=1S/C9H8F2N4O/c10-9(11)6-3-8(16)15(14-6)7-2-1-5(12)4-13-7/h1-2,4,9H,3,12H2 |

| InChIKey | DBGQTMXKFQAOEA-UHFFFAOYSA-N |

| PubChem CID | 62891428 |

Physical and Chemical Properties

The physical and chemical properties of 1-(5-aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one are influenced by its heterocyclic structure and the presence of the difluoromethyl group. This fluorinated substituent significantly affects the compound's behavior in biological systems and chemical reactions.

Predicted Collision Cross Section Data

Mass spectrometry analysis of this compound can be facilitated by understanding its predicted collision cross section (CCS) values for various adducts. These values are crucial for analytical identification and characterization of the compound.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 227.07390 | 146.9 |

| [M+Na]⁺ | 249.05584 | 156.5 |

| [M+NH₄]⁺ | 244.10044 | 151.9 |

| [M+K]⁺ | 265.02978 | 154.1 |

| [M-H]⁻ | 225.05934 | 145.4 |

| [M+Na-2H]⁻ | 247.04129 | 151.5 |

| [M]⁺ | 226.06607 | 147.3 |

| [M]⁻ | 226.06717 | 147.3 |

Chemical Reactivity and Structure-Activity Relationships

Functional Group Reactivity

The amino group on the pyridine ring can participate in hydrogen bonding and may serve as a site for further functionalization through nucleophilic substitution reactions. The carbonyl group in the pyrazolone ring provides opportunities for nucleophilic attack, while the difluoromethyl group introduces electron-withdrawing effects that can influence the acidity of adjacent protons.

Comparison with Structural Analogs

Structural modifications to the core scaffold can significantly impact the compound's properties and potential applications. Comparing this compound with its structural analogs provides insights into structure-activity relationships.

Research Status and Future Directions

The current research status of 1-(5-aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one appears to be preliminary, with limited published literature and patent information available . This suggests opportunities for further investigation into its synthesis, characterization, and potential applications.

Knowledge Gaps and Research Opportunities

Several research directions could be pursued to advance understanding of this compound:

-

Optimization of synthetic routes to improve yield and purity

-

Comprehensive characterization of physical and chemical properties

-

Evaluation of biological activity across multiple therapeutic targets

-

Investigation of structure-activity relationships through systematic modification

-

Assessment of pharmacokinetic properties and metabolic stability

-

Exploration of potential applications in medicinal chemistry and materials science

Comparison with Pyrazolone Class

The pyrazolone scaffold has significant pharmaceutical relevance, with derivatives showing activities ranging from antimicrobial and antifungal to anti-inflammatory and antitumor properties . The incorporation of the difluoromethyl group into the pyrazolone structure represents a modern medicinal chemistry approach to optimize drug-like properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume